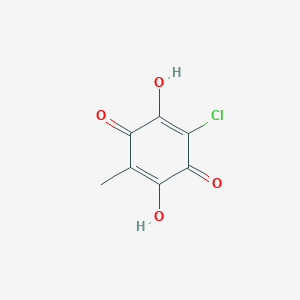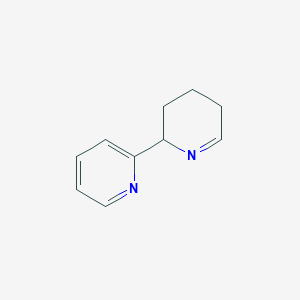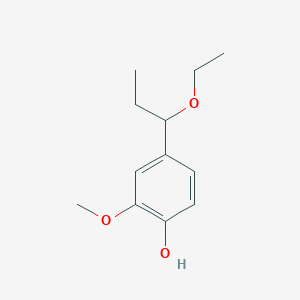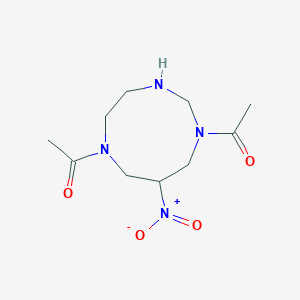![molecular formula C21H15N3O6 B14510469 2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid CAS No. 63458-77-5](/img/structure/B14510469.png)
2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring flanked by two benzoic acid moieties connected through carbonylazanediyl linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives under controlled conditions. One common method involves the use of pyridine-2,6-dihydrazide reacting with pyruvic acid to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid has several scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: Used in the development of advanced materials, including catalysts and sensors.
作用機序
The mechanism of action of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid involves its ability to coordinate with metal ions through its pyridine and carboxylate groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets include metal ions such as zinc, copper, and palladium, and the pathways involved often relate to metal-ligand interactions .
類似化合物との比較
2,2’-[Pyridine-2,6-diylbis(carbonylhydrazono)]dipropanoic acid: Similar in structure but with hydrazono linkages instead of azanediyl.
4,4’-[(Pyridine-2,6-dicarbonyl)bis(azanediyl)]dibenzoic acid: Another related compound with similar coordination properties.
Uniqueness: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is unique due to its specific structural arrangement, which allows for versatile coordination with various metal ions. This versatility makes it particularly valuable in the synthesis of metal-organic frameworks and other coordination compounds.
特性
CAS番号 |
63458-77-5 |
|---|---|
分子式 |
C21H15N3O6 |
分子量 |
405.4 g/mol |
IUPAC名 |
2-[[6-[(2-carboxyphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6/c25-18(23-14-8-3-1-6-12(14)20(27)28)16-10-5-11-17(22-16)19(26)24-15-9-4-2-7-13(15)21(29)30/h1-11H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChIキー |
WUHABXLGDZEEQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)

![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
